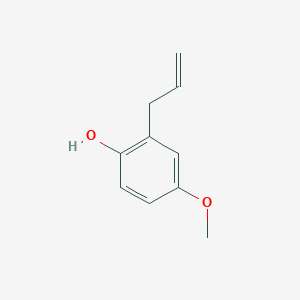

2-Allyl-4-methoxyphenol

説明

Significance of 2-Allyl-4-methoxyphenol in Contemporary Scientific Research

This compound, a member of the methoxybenzene and phenol (B47542) families, is a chemical compound that has garnered considerable attention in modern scientific inquiry. ontosight.ainih.gov Its unique molecular structure, featuring a phenol backbone with an allyl group at the 2-position and a methoxy (B1213986) group at the 4-position, bestows upon it distinct chemical and physical properties. ontosight.ai This has made it a focal point in various research fields, including biology, chemistry, and medicine. ontosight.ai The compound's demonstrated antioxidant, antimicrobial, and anti-inflammatory activities have positioned it as a promising candidate for development in the pharmaceutical, food, and cosmetic industries. ontosight.ai

Contemporary research is actively exploring its potential as a lead structure for new therapeutic agents and other applications. For instance, its antimicrobial properties are being investigated for the development of agricultural antimicrobials. Furthermore, its ability to act as a monomer in polymerization processes has led to its use in materials science, particularly in the creation of photoconductive imaging members. The ongoing elucidation of its mechanisms of action at a molecular level continues to fuel further investigation into its potential applications in disease prevention and treatment. ontosight.ai

Historical Context and Evolution of Research on this compound

Historically, research on this compound has evolved from its synthesis and characterization to the exploration of its diverse biological activities. Early studies likely focused on its synthesis, often through the Claisen rearrangement of its precursor, 1-allyloxy-4-methoxybenzene. rsc.org This intramolecular reaction has been a subject of study itself, with investigations into the effects of different reaction conditions, such as the use of microwave irradiation and various solvents, on the yield of this compound. rsc.orgresearchgate.net

The understanding of its chemical properties, such as its boiling point, density, and solubility, has been established through foundational chemical research. chemicalbook.com Over time, the focus of research has significantly broadened to encompass its biological activities. This shift was likely driven by the recognition of the therapeutic potential of phenolic compounds in general. Investigations into its antioxidant, anti-inflammatory, and antimicrobial properties have become prominent. ontosight.ainih.gov More recent research has delved into more specific applications, such as its potential as an antibiofilm agent against drug-resistant fungi and its utility in the synthesis of other derivatives with potential anticancer properties. nih.govits.ac.id The evolution of analytical techniques has also played a crucial role, allowing for more detailed studies of its structure-activity relationships and mechanisms of action.

Overview of Key Research Domains for this compound

The research landscape for this compound is diverse, spanning several key domains:

Organic Synthesis and Methodology: A significant area of research involves the synthesis of this compound and its derivatives. Studies have focused on optimizing synthetic routes, such as the Claisen rearrangement, to achieve higher yields. rsc.orgtandfonline.com This domain also includes the use of this compound as a building block for the synthesis of more complex molecules. tandfonline.com

Medicinal Chemistry and Pharmacology: This is a major research domain driven by the compound's biological activities. Investigations are centered on its antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ainih.govacs.org Researchers are exploring its potential for developing new drugs, for example, as an antifungal agent that can combat resistant strains of fungi like Aspergillus fumigatus. nih.govfrontiersin.org Its potential in cancer research is also being explored, with studies on the cytotoxicity of its derivatives against cancer cell lines. its.ac.id

Food Science and Technology: The antioxidant properties of this compound make it a compound of interest for the food industry. Research in this area investigates its potential as a natural antioxidant to prevent food spoilage and extend the shelf life of food products. ontosight.ai

Materials Science: In this field, this compound is utilized as a monomer in the synthesis of polymers. biosynth.com Its ability to undergo polymerization makes it a valuable component in the development of new materials with specific properties, such as those used in photoconductive imaging.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | nih.govchemicalbook.combiosynth.com |

| Molecular Weight | 164.20 g/mol | nih.govbiosynth.com |

| Boiling Point | 144-145 °C (at 13 Torr) | chemicalbook.com |

| Density | 1.0865 g/cm³ (at 16 °C) | chemicalbook.com |

| pKa | 10.78 ± 0.18 | chemicalbook.com |

| Appearance | Clear Dark Yellow Oil | chemicalbook.com |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | chemicalbook.com |

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Research Finding | Source |

| Antioxidant | Exhibits free radical scavenging activity. | ontosight.aiacs.orgbiosynth.com |

| Antimicrobial | Shows inhibitory effects against various bacteria and fungi. | ontosight.ainih.gov |

| Anti-inflammatory | Possesses anti-inflammatory properties. | ontosight.ainih.govacs.org |

| Antibiofilm | Inhibits biofilm formation in azole-resistant Aspergillus fumigatus. | nih.govfrontiersin.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxy-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINCKJDFBMTHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323473 | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-82-7 | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP6356AWG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Allyl 4 Methoxyphenol

Derivatization Strategies for 2-Allyl-4-methoxyphenol

Derivatization of this compound involves several key chemical reactions, including esterification and alkylation of the hydroxyl group, as well as halogenation and nitration of the aromatic ring. These modifications lead to the formation of a diverse range of derivatives, from simple esters to complex conjugates.

The phenolic hydroxyl group of this compound is readily converted into an ester. The synthesis of 4-Allyl-2-methoxyphenyl esters is commonly achieved through the reaction of this compound with various acid chlorides in the presence of a base like pyridine. neliti.com

One notable derivative is Ethyl 2-(4-Allyl-2-methoxyphenoxy)acetate. This compound has been synthesized by the alkylation of this compound with ethyl chloroacetate in different polar aprotic solvents, using potassium carbonate as a base. The choice of solvent significantly impacts the reaction yield, with N,N-dimethylformamide (DMF) providing the highest yield.

Another example is the synthesis of 4-Allyl-2-methoxyphenyl butanoate, which has been successfully synthesized with high yields. neliti.com This reaction involves the coupling of this compound with the corresponding carboxylic acid.

| Ester Product | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-Allyl-2-methoxyphenoxy)acetate | This compound, Ethyl chloroacetate, K₂CO₃ | DMF | 91% | study.com |

| Ethyl 2-(4-Allyl-2-methoxyphenoxy)acetate | This compound, Ethyl chloroacetate, K₂CO₃ | DMSO | 51% | study.com |

| Ethyl 2-(4-Allyl-2-methoxyphenoxy)acetate | This compound, Ethyl chloroacetate, K₂CO₃ | CH₃CN | 47% | study.com |

| 4-Allyl-2-methoxyphenyl propionate | Yamaguchi Method | Dichloromethane | 88% | neliti.com |

| 4-Allyl-2-methoxyphenyl butanoate | Yamaguchi Method | Dichloromethane | 86% | neliti.com |

| 4-Allyl-2-methoxyphenyl isobutanoate | Yamaguchi Method | Dichloromethane | 80-90% | neliti.com |

The Yamaguchi method is an effective alternative for the synthesis of 4-Allyl-2-methoxyphenyl esters, providing good yields of 80-90% in a one-pot synthesis. neliti.com This esterification process involves two main stages. neliti.com

The first stage is the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine to form a mixed anhydride. In the second stage, this compound acts as a nucleophile, attacking the mixed anhydride with the aid of 4-dimethylaminopyridine (DMAP) to produce the final ester product. neliti.com This method has been successfully applied to synthesize derivatives such as 4-Allyl-2-methoxyphenyl propionate, 4-Allyl-2-methoxyphenyl butanoate, and 4-Allyl-2-methoxyphenyl isobutanoate. neliti.com

The phenolic hydroxyl group of this compound can undergo alkylation to form ether derivatives. A series of 2-Allyl-4-methoxy-1-alkoxybenzenes has been designed and synthesized based on the structures of eugenol (B1671780) and estragole. researchgate.net This transformation modifies the phenolic group, leading to compounds with different physicochemical properties.

The aromatic ring of this compound is susceptible to electrophilic substitution reactions such as halogenation and nitration.

Halogenation: The bromination of this compound with molecular bromine (Br₂) can proceed via two pathways: electrophilic addition to the allyl group's double bond and electrophilic substitution on the aromatic ring. researchgate.net With a limited amount of bromine (1.2 equivalents), bromination of the alkene is the predominant reaction. researchgate.net When an excess of bromine is used, aromatic substitution follows, occurring primarily at the position ortho to the hydroxyl group (position 6) and subsequently at the position para to the methoxy (B1213986) group (position 5). researchgate.net Additionally, hydrohalogenation of the allyl group can occur. For instance, the reaction of this compound with concentrated hydrochloric acid (HCl) can lead to the formation of 4-(2-chloropropyl)-2-methoxyphenol through the addition of HCl across the double bond of the allyl side chain.

Nitration: The nitration of the aromatic ring can be achieved, although direct nitration of phenol (B47542) derivatives can sometimes lead to multiple products or oxidation. A selective process for nitrating phenol derivatives involves a multi-step approach. This can include an initial esterification of the phenolic hydroxyl group with oxalyl chloride to form a diphenyl oxalate derivative. This intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid, followed by hydrolysis to yield the 4-nitro derivative with high selectivity.

This compound can be incorporated into larger molecular structures like phthalocyanines. New metal-free and metallophthalocyanines (with metals such as Cu(II), Ni(II), Co(II), Zn(II), and Fe(II)) substituted with this compound have been synthesized. biosynth.com

The synthesis begins with a nucleophilic aromatic substitution reaction. This compound reacts with 4-nitrophthalonitrile in dimethylsulfoxide (DMSO) with potassium carbonate (K₂CO₃) as the base. biosynth.com This reaction displaces the nitro group to form 4-(4-Allyl-2-methoxyphenoxy)-1,2-dicyanobenzene. biosynth.com This substituted phthalonitrile is then subjected to a cyclotetramerization reaction, in the presence of metal salts for the metallo-derivatives, to form the final phthalocyanine structure. biosynth.com The resulting compounds exhibit enhanced solubility in common organic solvents due to the bulky peripheral eugenol substituents. biosynth.com

| Product | Reagents | Solvent/Base | Yield | Reference |

|---|---|---|---|---|

| 4-(4-Allyl-2-methoxyphenoxy)-1,2-dicyanobenzene | This compound, 4-nitrophthalonitrile | DMSO / K₂CO₃ | 68% | biosynth.com |

The synthesis of substituted analogues of this compound involves modifying the core structure to introduce new functional groups.

2-Allyl-4-nitrophenol: This analogue can be synthesized via a Claisen rearrangement. study.com The process starts with the allylation of 4-nitrophenol with allyl bromide to form 1-allyloxy-4-nitrobenzene. This intermediate is then heated to induce a thermal rearrangement, which moves the allyl group from the oxygen atom to the carbon atom at the ortho position, yielding 2-Allyl-4-nitrophenol. study.com This route can achieve yields of around 65%. study.com

2-Allyl-4-methoxy-1-alkoxybenzenes: As mentioned in the alkylation section (2.2.2), these analogues are formed by reacting the phenolic hydroxyl group of this compound with various alkylating agents. researchgate.net This creates a family of ether derivatives with modified properties. researchgate.net

Biological Activities and Molecular Mechanisms of 2 Allyl 4 Methoxyphenol

Antimicrobial Efficacy and Mechanisms

2-Allyl-4-methoxyphenol, also known as eugenol (B1671780), is a naturally occurring phenolic compound found in plants like clove, nutmeg, and basil. nih.gov It has demonstrated significant antimicrobial properties, which are detailed in the following sections.

Antifungal Activity against Fungal Pathogens (e.g., Aspergillus fumigatus, Botrytis cinerea, Fusarium oxysporum)

This compound exhibits broad-spectrum antifungal activity against various fungal pathogens. In a study on azole-resistant Aspergillus fumigatus isolates, it showed notable antibiofilm activity. nih.gov Research on Botrytis cinerea, the fungus responsible for gray mold disease, has shown that derivatives of 2-allylphenol, including this compound, can significantly inhibit mycelial growth. nih.gov Furthermore, this compound has been reported to have antifungal activity against Fusarium oxysporum, a plant pathogenic fungus. nih.gov Studies on Fusarium oxysporum f. sp. lycopersici, the causative agent of tomato wilt, have demonstrated the inhibitory effects of essential oils rich in eugenol. nih.gov Another study highlighted that eugenol inhibits both the reproductive and vegetative growth of F. oxysporum FOX-1 in vitro. mdpi.com

A significant aspect of the antifungal action of this compound is its ability to inhibit biofilm formation, a key virulence factor for many fungi. Biofilms are communities of microorganisms encased in a self-produced extracellular matrix (ECM), which protects them from antifungal agents and the host immune system.

In studies involving azole-resistant Aspergillus fumigatus, this compound demonstrated potent antibiofilm activity, with effective concentrations for eradicating fungal biofilms ranging from 312 to 500 µg/mL. Confocal laser scanning microscopy analysis revealed the absence of the extracellular matrix in A. fumigatus biofilms after treatment with this compound.

This compound has been shown to modulate the expression of genes associated with antifungal resistance in Aspergillus fumigatus. This includes genes related to efflux pumps, sterol biosynthesis, and transcription regulation.

Specifically, treatment with this compound has been observed to cause a significant downregulation in the expression of efflux pump genes such as MDR1 and MDR4. It also affects the expression of erg11A, a gene crucial for ergosterol biosynthesis, which is a primary target for azole antifungal drugs. Furthermore, the expression of transcription regulatory genes like MedA, which is involved in biofilm formation, was found to be significantly lower in treated isolates.

| Gene Target | Effect of this compound | Fungal Species |

| Efflux Pump Genes | ||

| MDR1 | Downregulation | Aspergillus fumigatus |

| MDR4 | Downregulation | Aspergillus fumigatus |

| mfsC | Downregulation | Aspergillus fumigatus |

| Sterol Biosynthesis Genes | ||

| erg11A | Downregulation in some isolates | Aspergillus fumigatus |

| Transcription Regulatory Genes | ||

| MedA | Downregulation | Aspergillus fumigatus |

| SomA | Downregulation | Aspergillus fumigatus |

The antifungal mechanism of this compound also involves direct damage to the fungal cell structure. It has been shown to alter the fungal cell membrane and cell wall, leading to the leakage of cellular contents. In the case of Fusarium oxysporum, microscopic observations revealed that eugenol disrupted the hyphal morphology. mdpi.com This disruption of the cell membrane integrity results in the leakage of intercellular components, including electrolytes, soluble proteins, and nucleic acids, ultimately leading to fungal cell death. mdpi.comresearchgate.net

Antibacterial Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative, S. enterica, E. coli O157:H7)

This compound exhibits broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Its efficacy has been demonstrated against foodborne pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli, Pseudomonas aeruginosa, and Shewanella putrefaciens (Gram-negative). nih.gov

Studies have specifically highlighted its activity against pathogenic strains like Salmonella enterica and E. coli O157:H7. Research on Salmonella Typhimurium suggests that the bactericidal effect of eugenol involves the production of reactive oxygen species (ROS), leading to cell death. mdpi.com In the case of E. coli O157:H7, eugenol has been shown to inhibit its growth, and this effect can be enhanced when encapsulated in nanodispersions, particularly in food matrices like milk. nih.govnih.gov Furthermore, eugenol has been found to inhibit biofilm formation by E. coli O157:H7 by down-regulating genes related to curli fimbriae and toxin production.

| Bacterial Strain | Type | Efficacy of this compound |

| Staphylococcus aureus | Gram-positive | Active |

| Brochothrix thermosphacta | Gram-positive | Active |

| Escherichia coli | Gram-negative | Active |

| Pseudomonas aeruginosa | Gram-negative | Active |

| Shewanella putrefaciens | Gram-negative | Active |

| Salmonella enterica | Gram-negative | Active |

| Escherichia coli O157:H7 | Gram-negative | Active |

Anti-inflammatory Properties and Signaling Pathways

This compound possesses significant anti-inflammatory properties, which are attributed to its ability to modulate various signaling pathways involved in the inflammatory response. nih.govmdpi.com

Research has shown that eugenol can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov One of the key mechanisms behind this is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov Eugenol has been found to suppress the phosphorylation of p65 and IκBα, which are crucial steps in the activation of NF-κB. nih.gov By inhibiting NF-κB, eugenol effectively reduces the transcription of genes encoding for pro-inflammatory molecules. nih.gov

Furthermore, eugenol's anti-inflammatory effects are linked to the Toll-like receptor 4 (TLR4) signaling pathway. It can downregulate the expression of TLR4 and its downstream adapter protein, MyD88. nih.govacs.org In some contexts, eugenol has also been shown to activate the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) pathway, which plays a role in controlling cytokine production and promoting antioxidant responses. mdpi.com Additionally, eugenol can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. patsnap.comnih.gov

| Signaling Pathway | Effect of this compound | Key Molecules Modulated |

| NF-κB Pathway | Inhibition | p65, IκBα |

| TLR4 Pathway | Inhibition | TLR4, MyD88 |

| Nrf2/HO-1 Pathway | Activation | Nrf2, HO-1 |

| MAPK Pathway | Inhibition | JNK |

| COX Pathway | Inhibition | COX-2 |

Modulation of Cyclooxygenase (COX) Pathways (e.g., COX-2 Inhibition)

Research on the direct effects of this compound on cyclooxygenase (COX) pathways is limited. However, studies on its isomer, 4-allyl-2-methoxyphenol (eugenol), provide some context. One study found that eugenol did not exhibit cyclooxygenase-2 (COX-2)-inhibiting activity in macrophages stimulated with lipopolysaccharide (LPS). In contrast, other related simple methoxyphenols like vanillin and guaiacol did inhibit LPS-stimulated COX-2 gene expression. This suggests that the specific arrangement of functional groups on the phenol (B47542) ring is critical for this activity. In another study, eugenol was found to suppress COX-2 gene expression in LPS-stimulated mouse macrophage cells, indicating some conflicting findings within the available literature for this isomer nih.gov.

Interaction with Cellular Signaling Pathways

Direct research into the interaction of this compound with specific cellular signaling pathways is not extensively documented. However, studies on its isomer, eugenol, and related derivatives have shown significant interactions with key inflammatory and cell survival pathways.

Eugenol has been demonstrated to suppress the activation of nuclear factor-kappaB (NF-κB), a critical transcription factor involved in inflammation and cell proliferation nih.govresearchgate.net. In a rat model of gastric carcinogenesis, eugenol administration suppressed NF-κB activation and modulated the expression of its target genes that regulate cell proliferation and survival nih.gov. Furthermore, eugenol has been shown to play an anti-tumor role by inhibiting the NOD1-NF-κB signaling pathway in triple-negative breast cancer cells, potentially by directly binding to the NF-κB protein nih.govbohrium.com.

A synthetic derivative, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has been found to suppress the DNA binding activity of both Signal Transducer and Activator of Transcription 3 (STAT3) and NF-κB nih.govnih.gov. In colon cancer cells, this compound inhibited the activation of both pathways, which are vital for cancer cell growth nih.gov. Knockdown of STAT3 or the p50 subunit of NF-κB enhanced the cancer cell growth inhibitory effect of the compound nih.govnih.gov. These findings suggest that compounds with a similar methoxyphenol structure can modulate critical signaling cascades involved in inflammation and cancer.

Antioxidant Activity and Free Radical Scavenging

This compound has demonstrated potent antioxidant and free radical-scavenging properties. Research shows it has a significantly higher radical-scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl), oxygen-centered radicals, and carbon-centered radicals when compared to its more commonly known isomers, eugenol and isoeugenol (B1672232) nih.govnih.gov. This superior activity makes it a compound of interest for its potential protective effects against oxidative stress nih.gov. The antioxidant efficacy of this compound is attributed to its chemical structure, which facilitates the donation of a hydrogen atom to neutralize free radicals nih.gov.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

The primary mechanism by which this compound exerts its antioxidant effect is through the scavenging of reactive oxygen species (ROS). This process involves the abstraction of the hydrogen atom from its phenolic hydroxyl (-OH) group researchgate.net. This donation stabilizes the free radical, thus terminating the damaging chain reaction.

Studies have shown that this compound is an efficient scavenger of specific radicals, including PhCOO• (benzoyl peroxyl) radicals that are derived from the decomposition of benzoyl peroxide nih.gov. It also effectively scavenges superoxide anions (O₂⁻) nih.gov. Its ability to scavenge both oxygen-centered and carbon-centered radicals is more efficient than that of its isomers, eugenol and isoeugenol nih.govnih.gov.

Reduction of Lipid Peroxidation and Glutathione (B108866) Modulation

While direct studies on this compound are scarce, research on its isomer eugenol provides significant insights into the potential effects on lipid peroxidation and glutathione levels. Eugenol has been shown to effectively inhibit microsomal lipid peroxidation, with one study noting its antioxidant efficacy was greater than α-tocopherol in certain systems mdpi.com. It has been reported to inhibit iron and OH radical-initiated lipid peroxidation in rat liver mitochondria mdpi.com. In vivo studies have also demonstrated that eugenol can prevent the rise in lipid peroxidation products, such as thiobarbituric acid-reactive substances (TBARS) mdpi.commdpi.comnih.gov.

Furthermore, eugenol administration has been linked to the modulation of glutathione (GSH), a critical endogenous antioxidant. Studies have shown that eugenol can increase the levels of reduced glutathione in tissues mdpi.comnih.gov. This action may be indirect, by stimulating GSH generating systems, which in turn helps protect cells from oxidative damage and cell death nih.gov. One study also noted that eugenol treatment increased the expression of mRNA for glutathione peroxidase 1 (GPX1), an enzyme crucial for repairing damage caused by lipid peroxidation cambridge.org.

Formation of Phenoxyl Radicals

Upon oxidation, which occurs during the process of scavenging other radicals, this compound is converted into a phenoxyl radical nih.gov. The stability of this resulting radical is a key factor in the antioxidant efficiency of phenolic compounds. The formation of this relatively stable intermediate allows the parent molecule to terminate radical chain reactions effectively. The structure of this compound influences the subsequent reactions of its phenoxyl radical. Unlike its isomer eugenol, which may undergo dimerization, the phenoxyl radical of this compound is more likely to form a quinonemethide.

Anticancer and Cytotoxic Effects

There is limited research on the specific anticancer and cytotoxic effects of this compound. However, extensive studies on its isomer, eugenol, and various synthetic derivatives have revealed significant antiproliferative and cytotoxic activities against several cancer cell lines.

Derivatives of eugenol have shown potent cytotoxicity against human breast cancer cells, including MCF-7 and MDA-MB-231 cell lines tandfonline.comnih.govbohrium.com. For instance, a novel 1,2,3-triazole derivative of eugenol exhibited an IC₅₀ value of 3.15 µM against MCF-7 cells, which was comparable to the chemotherapy drug Doxorubicin tandfonline.comnih.gov. Another eugenol derivative containing a morpholine ring was found to be a highly active cytotoxic agent against MCF-7, SKOV3 (ovarian cancer), and PC-3 (prostate cancer) cells, with IC₅₀ values of 1.71 µM, 1.84 µM, and 1.1 µM, respectively nih.gov.

Furthermore, a synthetic analogue, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, induced dose-dependent apoptotic cell death in HCT116 and SW480 colon cancer cell lines nih.govnih.gov. This compound was also shown to inhibit the growth of colon tumors in mice nih.govnih.gov. The parent compound, eugenol, has also been shown to inhibit the growth of various cancer cells, including melanoma and osteosarcoma, and can induce apoptosis by depleting intracellular glutathione and increasing lipid peroxidation mdpi.commdpi.com.

Table 1: Cytotoxicity of Eugenol Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide | MCF-7 | Breast | 3.15 µM | nih.gov |

| 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide | MDA-MB-231 | Breast | 6.91 µM | nih.gov |

| 1,3,4-oxadiazole-Mannich base derivative with morpholine | MCF-7 | Breast | 1.71 µM | nih.gov |

| 1,3,4-oxadiazole-Mannich base derivative with morpholine | SKOV3 | Ovarian | 1.84 µM | nih.gov |

| 1,3,4-oxadiazole-Mannich base derivative with morpholine | PC-3 | Prostate | 1.1 µM | nih.gov |

| 4-Allyl-2-methoxyphenyl propionate | MCF-7 | Breast | 0.400 µg/mL | neliti.com |

| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 | Breast | 5.73 µg/mL | neliti.com |

| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 | Breast | 1.29 µg/mL | neliti.com |

| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | HCT116 | Colon | Induces apoptosis (0-15 µg/ml) | nih.gov |

| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | SW480 | Colon | Induces apoptosis (0-15 µg/ml) | nih.gov |

Note: The compounds listed are derivatives of 4-Allyl-2-methoxyphenol (eugenol), an isomer of this compound.

Inhibition of Cancer Cell Proliferation

This compound, commonly known as eugenol, has demonstrated significant antiproliferative effects across a range of cancer cell lines. Research has shown its ability to inhibit the growth of breast cancer cells, including MDA-MB-231, MCF-7, and T47-D lines researchgate.net. Similarly, it has been reported to inhibit the growth of androgen-sensitive prostate cancer cells (DU-145) and oral squamous cell carcinoma (KB) cells researchgate.net.

In the context of oral squamous cell carcinoma (OSCC) , eugenol has been shown to be cytotoxic to SCC-4, SCC-25, and HSC-2 cell lines, inducing apoptosis through specific molecular pathways ymdb.ca. The mechanism of cell death in OSCC cell lines can vary, with some studies indicating that apoptosis is not induced at an early stage, suggesting alternative pathways of growth inhibition ymdb.ca.

Studies on melanoma have also revealed the potent inhibitory effects of this compound. It has been found to be a potent inhibitor of melanoma cell proliferation mdpi.comresearchgate.net. In a B16 xenograft model, treatment with eugenol resulted in a significant delay in tumor growth, a nearly 40% decrease in tumor size, and an increased median time to endpoint mdpi.comresearchgate.net. Notably, while 50% of the control animals developed metastases, none of the eugenol-treated group showed signs of invasion or metastasis mdpi.comresearchgate.net. The antiproliferative action in the human malignant melanoma cell line WM1205Lu involves the arrest of cells in the S phase of the cell cycle and the induction of apoptosis mdpi.com.

The following table summarizes the inhibitory effects of this compound on various cancer cell lines.

| Cancer Type | Cell Line(s) | Observed Effects |

| Breast Cancer | MDA-MB-231, MCF-7, T47-D | Inhibition of cell growth researchgate.net |

| Prostate Cancer | DU-145 | Inhibition of cell growth researchgate.net |

| Oral Squamous Cell Carcinoma | KB, SCC-4, SCC-25, HSC-2 | Inhibition of cell growth, induction of apoptosis researchgate.netymdb.ca |

| Melanoma | B16, WM1205Lu | Inhibition of proliferation, tumor growth delay, decreased tumor size, prevention of metastasis, S-phase cell cycle arrest, induction of apoptosis mdpi.comresearchgate.net |

Modulation of Transcriptional Activity

A key molecular mechanism underlying the anticancer activity of this compound is its ability to modulate the activity of transcription factors. In melanoma, a significant aspect of its mechanism involves the inhibition of E2F1 transcriptional activity mdpi.commdpi.comnih.gov. The E2F family of transcription factors plays a crucial role in controlling the progression of the cell cycle mdpi.com.

By suppressing E2F1 expression and its transcriptional activity, eugenol causes a cell cycle arrest in the S phase, which in turn triggers apoptosis in melanoma cells mdpi.commdpi.com. Overexpression of E2F1 has been shown to restore a significant portion of the proliferation ability in cultures treated with eugenol, indicating that the deregulation of E2F1 is a key factor in its melanoma growth-inhibiting effects both in vitro and in vivo mdpi.com. This targeted action on E2F1 suggests that this compound could be developed as an agent specifically targeting this pathway for melanoma treatment mdpi.comresearchgate.net.

Influence on Intracellular Calcium Homeostasis

This compound has been shown to influence intracellular calcium (Ca2+) homeostasis, which is a critical aspect of various cellular processes, including signaling, proliferation, and apoptosis. Studies have demonstrated that eugenol can induce an influx of Ca2+ from both extracellular and intracellular sources researchgate.netnih.gov.

In rat dorsal root ganglion neurons, eugenol activates Ca2+-permeable ion channels through two distinct mechanisms: one that is mediated by the capsaicin receptor and another that is independent of it nih.gov. It has also been found to inhibit high-voltage-activated calcium channels (HVACCs), which contributes to its pain-relief effects mdpi.com. Furthermore, eugenol has been identified as an inhibitor of the transient receptor potential vanilloid 1 (TRPV1) receptor, leading to increased levels of intracellular Ca2+ mdpi.com. In dental afferent neurons, the inhibition of HVACCs by eugenol is not mediated by TRPV1 activation and is thought to contribute to its analgesic properties duke.edu. Additionally, eugenol has been shown to dilate rat cerebral arteries by inhibiting voltage-dependent calcium channels in smooth muscle cells nih.gov.

Inhibition of Polymerase Chain Reaction in Cell Lines

Phenolic compounds, including this compound, have the potential to inhibit the polymerase chain reaction (PCR) process. The mechanism of inhibition often involves the binding of these compounds to the active site of DNA polymerase, which leads to decreased activity or deactivation of the enzyme tintaemas.id. This can also involve the degradation and denaturation of the DNA polymerase tintaemas.id.

In the context of specific cell lines, while direct inhibition of PCR by this compound in HL-60 cells has not been explicitly detailed, its effects on these cells are well-documented. Eugenol induces a reactive oxygen species (ROS)-mediated apoptosis in HL-60 human promyelocytic leukemia cells nih.govbloodresearch.or.krkoreamed.orgresearchgate.net. This process involves the generation of ROS, which leads to mitochondrial permeability transition, a reduction in the anti-apoptotic protein bcl-2, and the release of cytochrome c into the cytosol, ultimately resulting in apoptotic cell death nih.govresearchgate.net. A key feature of this apoptosis is DNA fragmentation and the formation of DNA ladders nih.govresearchgate.net. This degradation of DNA would inherently inhibit a successful PCR amplification if DNA from eugenol-treated HL-60 cells were used as a template.

Analgesic and Antinociceptive Actions

This compound is recognized for its analgesic and antinociceptive properties. In the formalin test in rats, eugenol demonstrated a reduction in nociceptive behavior in both the acute (phase 1) and inflammatory (phase 2) phases tintaemas.idnih.gov. Its effectiveness has been compared to conventional analgesics. In one study, eugenol was found to be more effective than diclofenac in the acute phase but less effective than naproxen and tramadol in both phases tintaemas.idnih.gov. In the inflammatory phase, its effect was comparable to diclofenac and naproxen but less potent than tramadol nih.gov.

Co-administration of this compound with diclofenac has been shown to produce a supra-additive antinociceptive effect, suggesting a synergistic interaction between the two compounds nih.govnih.gov. This enhanced effect is likely due to the combination of their different mechanisms of action nih.gov.

The following table provides a comparison of the antinociceptive effects of this compound with other analgesics in the formalin test.

| Compound | Phase 1 (Acute Pain) | Phase 2 (Inflammatory Pain) |

| This compound | Moderate activity, reduced nociceptive behavior by 44.4% tintaemas.idnih.gov | Greater activity, reduced nociceptive behavior by 48% tintaemas.idnih.gov |

| Diclofenac | Less effective than eugenol tintaemas.idnih.gov | Comparable to eugenol nih.gov |

| Naproxen | 1.62 times more effective than eugenol tintaemas.idnih.gov | 1.45 times more effective than eugenol nih.gov |

| Tramadol | 1.75 times more effective than eugenol tintaemas.idnih.gov | 1.66 times more effective than eugenol nih.gov |

Interference with Action Potential Conduction

The analgesic effects of this compound are, in part, attributed to its ability to interfere with the conduction of action potentials in nerve cells. It has been suggested that eugenol inhibits the formation of action potentials and the nerve conduction of sensory signals by blocking various ion channels, including voltage-gated Na+ channels in trigeminal ganglion neurons nih.gov. This action at the level of the nerve membrane contributes to its local anesthetic and analgesic properties.

Neuroprotective Properties

Beyond its analgesic and anticancer activities, this compound exhibits neuroprotective properties. In a study investigating its effects against chlorpyrifos-induced neurotoxicity in the rat brain cortex, eugenol demonstrated protective effects through its antioxidant and anti-apoptotic activities researchgate.net. Treatment with eugenol attenuated the alterations caused by the neurotoxic effects of chlorpyrifos and led to a decrease in the protein expression of caspase-3, an enzyme involved in apoptosis researchgate.net. These findings suggest that this compound can protect against neuronal damage induced by certain toxins.

Repellent and Pesticidal Activities (e.g., Insecticidal, Herbicidal)

This compound, commonly known as eugenol, demonstrates significant repellent and pesticidal properties, positioning it as a compound of interest for agricultural and pest management applications. Its bioactivity extends to insecticidal, and to some extent, herbicidal effects, stemming from its natural origin in plants like cloves (Syzygium aromaticum). frontiersin.orgnih.govsphinxsai.com

As an insecticide, eugenol and its derivatives have shown efficacy against a wide range of arthropod pests. frontiersin.org Studies have documented its insecticidal effects against vectors such as Aedes aegypti and agricultural pests including Sitophilus zeamais and Reticulitermes speratus. nih.gov The insecticidal action of eugenol is believed to be associated with its interaction with odorant-binding proteins and acetylcholinesterase, a critical enzyme in the insect nervous system. frontiersin.org Furthermore, synthetic modifications of the eugenol structure, such as O-alkylation or epoxidation, have been shown to enhance its insecticidal potency. nih.govmdpi.com These derivatives have demonstrated marked toxicity against the insect cell line Sf9 from the fall armyworm (Spodoptera frugiperda), inducing morphological changes consistent with programmed cell death. nih.govmdpi.com Beyond agricultural pests, eugenol is utilized in formulations targeting wasps, yellow jackets, and hornets, and also acts as a mosquito repellent. researchgate.net

The herbicidal activity of this compound is also an area of investigation. Research has indicated that eugenol can inhibit seed germination and impede the growth of various plant species. nih.gov Phenoxyacetic acids derived from eugenol have exhibited phytotoxic effects on both monocotyledonous (Sorghum bicolor) and dicotyledonous (Lactuca sativa) plants. nih.gov These findings suggest a potential role for eugenol-based compounds as natural herbicides, although this application is less established than its insecticidal uses. nih.gov The compound's utility also includes fungicidal and bactericidal activities. researchgate.net

Table 1: Repellent and Pesticidal Activities of this compound (Eugenol)

| Activity Type | Target Organism(s) | Observed Effects & Proposed Mechanism |

|---|---|---|

| Insecticidal | Spodoptera frugiperda (Fall armyworm) | Synthetic derivatives induce programmed cell death in Sf9 cells. nih.govmdpi.com |

| Aedes aegypti, Sitophilus zeamais, Reticulitermes speratus | Exhibits significant insecticidal effects. nih.gov | |

| General Arthropod Pests | Activity may result from interaction with odorant-binding proteins and/or acetylcholinesterase. frontiersin.org | |

| Repellent | Mosquitoes | Used as a component in mosquito repellent formulations. researchgate.net |

| Herbicidal | Lactuca sativa (Lettuce), Sorghum bicolor (Sorghum) | Eugenol-derived phenoxyacetic acids show phytotoxicity; inhibits seed germination and plant growth. nih.gov |

| Fungicidal | Various Fungi | Exhibits fungicidal properties. researchgate.net |

| Bactericidal | Various Bacteria | Exhibits bactericidal properties. researchgate.net |

Role in Plant Stress Tolerance (e.g., Salt Tolerance)

This compound plays a notable role in enhancing plant tolerance to abiotic stresses, particularly salinity. frontiersin.orgmdpi.com Exogenous application of this compound has been shown to mitigate the detrimental effects of salt stress on plant growth by modulating a range of physiological and molecular responses. frontiersin.orgnih.gov

One of the primary mechanisms by which this compound confers salt tolerance is through the regulation of the plant's antioxidant system. mdpi.com Under salt stress, plants often experience oxidative stress due to the overproduction of reactive oxygen species (ROS). frontiersin.org Treatment with this compound enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APX). nih.govmdpi.com It also boosts the levels of non-enzymatic antioxidants like glutathione (GSH). frontiersin.orgmdpi.com This fortified antioxidant defense system effectively scavenges excess ROS, reducing lipid peroxidation and cellular damage. frontiersin.org

Furthermore, this compound aids in maintaining ionic homeostasis, a critical factor for survival under high salinity. frontiersin.orgnih.gov It helps to lower the accumulation of toxic sodium ions (Na+) while increasing the concentration of essential potassium ions (K+), thereby improving the K+/Na+ ratio within the plant cells. nih.gov This regulation is potentially mediated by the upregulation of genes encoding ion transporters, such as SOS1 (Salt Overly Sensitive 1) and NHX1 (Na+/H+ antiporter 1). nih.gov The compound also promotes the accumulation of osmoprotectants like proline and soluble sugars, which assist in osmotic adjustment. frontiersin.org

Hormone signaling is another crucial pathway influenced by this compound in the stress response. mdpi.com Studies have revealed that it can increase the endogenous levels of abscisic acid (ABA) and gibberellic acid (GA3), two phytohormones that are integral to regulating plant responses to environmental challenges. nih.govmdpi.com Transcriptomic analyses have shown that its application leads to the differential expression of genes involved in phenylpropanoid biosynthesis, the MAPK signaling pathway, and phytohormone signal transduction pathways, underscoring the complexity of its mode of action. nih.govmdpi.com Beyond salt stress, this compound has also been found to enhance tolerance to cold and drought in tea plants (Camellia sinensis), where it is taken up and glucosylated, leading to improved ROS scavenging and altered ABA homeostasis.

Table 2: Mechanisms of this compound in Enhancing Plant Salt Stress Tolerance

| Mechanism | Specific Effect | Key Molecules/Pathways Involved |

|---|---|---|

| Antioxidant System Regulation | Reduces ROS accumulation and lipid peroxidation. frontiersin.orgmdpi.com | Increased activity of SOD, POD, CAT, APX; Elevated levels of GSH. frontiersin.orgnih.govmdpi.com |

| Ionic Homeostasis | Decreases Na+ accumulation and increases K+ content, improving the K+/Na+ ratio. nih.gov | Upregulation of ion transporter genes (SOS1, NHX1). nih.gov |

| Osmotic Adjustment | Accumulation of compatible solutes to maintain cell turgor. frontiersin.org | Increased content of proline, soluble sugars, and starch. frontiersin.org |

| Hormone Signaling Modulation | Regulates plant growth and stress response pathways. mdpi.com | Increased levels of abscisic acid (ABA) and gibberellic acid (GA3). nih.govmdpi.com |

| Gene Expression Regulation | Alters expression of stress-responsive genes. mdpi.com | Phenylpropanoid biosynthesis, MAPK signaling, Phytohormone signal transduction. nih.govmdpi.com |

Structure Activity Relationship Studies of 2 Allyl 4 Methoxyphenol and Its Derivatives

Impact of Functional Group Modifications on Biological Activities

The primary functional groups of 2-Allyl-4-methoxyphenol—the phenolic hydroxyl, the allyl group, and the methoxy (B1213986) group—are all critical determinants of its chemical behavior and biological interactions.

The methoxy (-OCH₃) and allyl (-CH₂CH=CH₂) groups significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity. The methoxy group, being an electron-donating group, can enhance the antioxidant activity of the phenolic hydroxyl group by increasing the stability of the resulting phenoxyl radical. nih.gov Studies on phenolic acids have shown that the presence of methoxy groups generally promotes antioxidant capabilities. nih.gov Specifically, the position of the methoxy group is critical; experimental studies on related compounds have demonstrated that a methoxy group in the para position to the hydroxyl group enhances activity, whereas an ortho substitution can lead to a decrease in activity, potentially due to steric hindrance or unfavorable electronic effects. nih.gov

The phenolic hydroxyl (-OH) group is arguably the most critical functional group for many of the biological activities of phenols, particularly their antioxidant effects. wisdomlib.orgnih.gov This group can donate a hydrogen atom to neutralize free radicals, a process central to its antioxidant mechanism. wisdomlib.orgnih.gov The accessibility and reactivity of this hydroxyl group are therefore paramount.

Chemical modification of the phenolic hydroxyl, such as through esterification or etherification, can profoundly alter the compound's biological profile. nih.gov For example, converting the hydroxyl group of eugenol (B1671780) into various ester derivatives has been shown to modulate its cytotoxic activity against cancer cell lines. neliti.com A study on 4-allyl-2-methoxyphenol derivatives demonstrated that converting the phenol (B47542) to propionate, butanoate, and isobutanoate esters resulted in compounds with potent cytotoxicity against human breast cancer cells (MCF-7). neliti.com This suggests that while the free hydroxyl is crucial for certain activities like radical scavenging, masking it can enhance other properties, possibly by increasing lipophilicity and improving cell membrane penetration.

| Compound | Modification | IC₅₀ (µg/mL) |

|---|---|---|

| 4-Allyl-2-methoxyphenyl propionate | Esterification of -OH | 0.400 |

| 4-Allyl-2-methoxyphenyl butanoate | Esterification of -OH | 5.73 |

| 4-Allyl-2-methoxyphenyl isobutanoate | Esterification of -OH | 1.29 |

Data derived from a study on the cytotoxicity of eugenol derivatives, which are isomers of this compound derivatives. neliti.com

The reactivity of the phenolic hydroxyl is also influenced by neighboring groups. The methoxy group at the ortho position (as in eugenol) or meta position (as in this compound) can affect the acidity of the phenol and the stability of the corresponding phenoxyl radical, thereby fine-tuning its antioxidant potential.

Comparative Studies with Isomers and Analogues (e.g., Isoeugenol (B1672232), 2-Allyl-4-X-phenols)

Comparing the biological activities of this compound with its isomers and analogues provides critical information for SAR. The most studied isomers are eugenol (4-allyl-2-methoxyphenol) and isoeugenol (4-propenyl-2-methoxyphenol).

Studies directly comparing eugenol and isoeugenol have revealed significant differences in their biological effects. Isoeugenol, which has a propenyl side chain where the double bond is conjugated with the aromatic ring, consistently demonstrates higher antioxidant and antibacterial activity than eugenol. foodandnutritionresearch.netnih.gov This enhanced activity is attributed to the increased stability of the phenoxyl radical due to the extended conjugation. foodandnutritionresearch.net

In terms of cytotoxicity, isoeugenol is markedly more potent than eugenol. One study found the 50% cytotoxic concentration (CC₅₀) of isoeugenol to be an order of magnitude lower than that of eugenol, indicating significantly higher toxicity. researchgate.net This increased cytotoxicity may be linked to a greater induction of reactive oxygen species (ROS) and depletion of cellular glutathione (B108866) by isoeugenol compared to eugenol. researchgate.net

| Compound | Key Structural Difference | Cytotoxicity (CC₅₀) | Antibacterial Activity | Antioxidant Activity (DPPH Scavenging EC₅₀) |

|---|---|---|---|---|

| Eugenol | Allyl group (-CH₂CH=CH₂) | 0.395 mM | Moderate | 22.6 µg/mL |

| Isoeugenol | Propenyl group (-CH=CHCH₃) | 0.0523 mM | Stronger | 17.1 µg/mL |

Data compiled from comparative studies on eugenol and isoeugenol. foodandnutritionresearch.netresearchgate.net

Studies on other analogues, such as 2-allyl-4-X-phenols where the methoxy group is replaced by other substituents (X), would further elucidate the role of the group at position 4. While specific comparative data for a wide range of 2-allyl-4-X-phenols are not extensively documented in the available literature, the principles of electronic effects (electron-donating vs. electron-withdrawing nature of X) would be expected to follow established trends in phenol chemistry, influencing the reactivity of the hydroxyl group.

Correlation between Molecular Descriptors and Biological Efficacy (e.g., Bond Dissociation Enthalpy, Hammett Constants)

Quantitative structure-activity relationship (QSAR) studies aim to correlate physicochemical properties of molecules, known as molecular descriptors, with their biological activities. nih.gov For phenolic antioxidants, a key descriptor is the O-H bond dissociation enthalpy (BDE). nih.govpan.olsztyn.plpan.olsztyn.pl A lower O-H BDE indicates that the hydrogen atom can be more easily donated to a free radical, which generally corresponds to higher antioxidant activity. pan.olsztyn.plpan.olsztyn.pl

The BDE is highly sensitive to the molecular structure. Electron-donating groups, such as methoxy and alkyl groups, attached to the benzene (B151609) ring can lower the BDE by stabilizing the resulting phenoxyl radical through resonance or inductive effects. nih.govpan.olsztyn.pl Therefore, it is expected that the methoxy group in this compound contributes to a lower BDE and enhanced antioxidant potential compared to unsubstituted 2-allylphenol. Theoretical calculations using density functional theory (DFT) are often employed to predict BDE values and correlate them with experimentally observed antioxidant activities. nih.govpan.olsztyn.pl

Other electronic descriptors also play a role. For a series of 2-methoxyphenols, a linear relationship was observed between their anti-DPPH radical activity and their ionization potential (IP). Hammett constants, which quantify the electron-donating or electron-withdrawing influence of substituents on a benzene ring, are also used in QSAR models to predict how modifications will affect reactivity and biological activity.

Computational Studies and Modeling of 2 Allyl 4 Methoxyphenol

Molecular Docking Simulations for Target Interaction Prediction (e.g., Cyclooxygenase II)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of 2-allyl-4-methoxyphenol (also known as eugenol), docking simulations are employed to understand its interaction with biological targets like Cyclooxygenase-2 (COX-2). japer.innih.gov The COX-2 enzyme is a key player in inflammation and pain pathways, making it a significant target for anti-inflammatory drugs. japer.in

The process involves using the three-dimensional crystal structure of the target protein, often obtained from the Protein Data Bank (PDB), such as PDB ID: 6COX for COX-2. nih.govfip.org The this compound molecule is then placed into the active site of the enzyme using software like AutoDock Vina. nih.govresearchgate.net The program calculates the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction. A lower binding energy suggests a more stable and favorable interaction. fip.orgresearchgate.net

These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the enzyme's active site. researchgate.net For instance, studies on similar phenolic compounds have identified key residues within the COX-2 cavity that are crucial for binding. By comparing the binding energy of this compound to that of known COX-2 inhibitors like diclofenac, researchers can predict its potential efficacy as an anti-inflammatory agent. nih.gov

Table 1: Predicted Binding Affinities from Molecular Docking Studies

This table shows examples of binding affinities for compounds docked against the Cyclooxygenase-2 (COX-2) enzyme, as determined by computational simulations. Lower binding energy values indicate a stronger, more favorable interaction.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Vanillin Derivative | COX-2 (Chain A) | -8.18 |

| Vanillin | COX-2 (Chain A) | -4.96 |

| Hexadecanal | COX-2 | -5.3 |

| Neophytadiene | COX-2 | -5.3 |

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (e.g., ADMET Analysis)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in evaluating the drug-like properties of a compound. researchgate.net These computational models assess the pharmacokinetic and toxicological characteristics of a molecule like this compound to foresee its behavior in a biological system. This early-stage analysis helps to identify potential liabilities and avoids costly failures in later stages of drug development. researchgate.net

Various online tools and software, such as SwissADME and admetSAR, are used to perform these predictions. researchgate.netresearchgate.net The analysis evaluates parameters based on the molecule's structure, including its adherence to Lipinski's rule of five, which predicts oral bioavailability. Properties such as water solubility, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes (which are crucial for metabolism) are also estimated.

Toxicity prediction is another key component, assessing risks such as mutagenicity, carcinogenicity, and acute toxicity (LD50). japsonline.comnih.gov For example, in silico toxicity assessments of eugenol (B1671780) have been conducted to evaluate its potential for mutagenicity and tumorigenicity. researchgate.net These predictions provide a comprehensive profile that guides further experimental studies.

Table 2: Predicted ADMET Properties of this compound

This table summarizes the computationally predicted pharmacokinetic and toxicological properties of this compound. These parameters are used to assess the compound's potential as a drug candidate.

| Property | Predicted Value/Classification |

|---|---|

| Molecular Weight | 164.20 g/mol |

| LogP (Lipophilicity) | 2.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Blood-Brain Barrier Permeability | Predicted to be permeable |

| Carcinogenicity | Negative (Predicted) |

| Mutagenicity (AMES test) | Mutagen (Predicted) |

Quantum Chemical Calculations (e.g., PM3 Semiempirical Method for Hydrogen Abstraction)

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules. Semi-empirical methods, such as PM3 (Parameterized Model number 3), offer a computationally efficient way to study large organic molecules. redalyc.orgwikipedia.orgresearchgate.net These methods are based on the Hartree-Fock formalism but use approximations and empirical parameters to simplify calculations, making them much faster than ab initio approaches. wikipedia.orgscispace.com

The PM3 method is often used to optimize molecular geometry, predicting bond lengths and angles, and to calculate electronic properties like orbital energies (HOMO and LUMO). redalyc.orgresearchgate.net The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) provides insight into the molecule's chemical reactivity and stability.

These calculations are particularly useful for studying reaction mechanisms, such as the hydrogen abstraction from the phenolic hydroxyl group of this compound. This process is central to its antioxidant activity. By calculating the bond dissociation energy of the O-H bond, researchers can quantify the ease of this abstraction. The PM3 method can provide valuable data on the heat of formation and the stability of the resulting phenoxyl radical, clarifying the structure-activity relationship of the compound. scispace.comscispace.com

Table 3: Calculated Geometrical and Electronic Parameters for this compound

This table presents theoretical data for this compound obtained from quantum chemical calculations, such as Density Functional Theory (DFT). These parameters describe the molecule's optimized geometry and electronic properties.

| Parameter | Calculated Value |

|---|---|

| O-H Bond Length (Phenolic) | 0.96 Å |

| C-O-H Bond Angle (Phenolic) | 109.5° |

| HOMO Energy | -5.6 eV |

| LUMO Energy | -0.8 eV |

| Energy Gap (LUMO-HOMO) | 4.8 eV |

| Dipole Moment | 2.5 Debye |

Crystallographic Studies of this compound Derivatives

X-ray crystallography is an experimental technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself may be limited, studies on its derivatives provide significant insight into its structural properties and intermolecular interactions.

A notable example is the crystallographic analysis of 4-allyl-2-methoxy-6-nitrophenol, a nitrated derivative of eugenol. iucr.orgresearchgate.net The study revealed that the asymmetric unit of the crystal consists of three independent molecules of similar geometry. iucr.orgresearchgate.net A key feature observed is an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. iucr.orgresearchgate.net

The crystal packing is stabilized by a network of intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings. iucr.orgresearchgate.net The distances between the centroids of the interacting rings range from 3.6583 Å to 4.0624 Å. iucr.orgresearchgate.net Hirshfeld surface analysis, a graphical tool to visualize intermolecular interactions, showed that H⋯H (39.6%), O⋯H/H⋯O (37.7%), and C⋯H/H⋯C (12.5%) contacts are the most significant contributors to the crystal packing. iucr.orgresearchgate.net These detailed structural studies are fundamental for understanding the solid-state properties of the compound and for designing new derivatives with specific functionalities.

Table 4: Crystallographic Data for 4-allyl-2-methoxy-6-nitrophenol

This table summarizes key crystallographic parameters and interaction data for a derivative of this compound, providing insight into its solid-state structure and molecular packing.

| Parameter | Value / Description |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₄ |

| Crystal System | Monoclinic |

| Key Intramolecular Interaction | Hydrogen bond between hydroxyl and nitro group |

| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, π–π stacking |

| π–π Stacking Distance | 3.6583 (17) – 4.0624 (16) Å |

| Major Hirshfeld Surface Contacts | H⋯H (39.6%), O⋯H (37.7%), C⋯H (12.5%) |

Metabolic Pathways and Biotransformation Studies of 2 Allyl 4 Methoxyphenol

Endogenous Biosynthetic Pathways (e.g., Phenylpropanoid Pathway, Coniferyl Alcohol Precursors)

The biosynthesis of allylphenols such as 2-Allyl-4-methoxyphenol originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for producing a vast array of secondary metabolites from the amino acid L-phenylalanine. nih.govnih.gov This pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia lyase (PAL) to form cinnamic acid. nih.gov

Following this initial step, a series of enzymatic reactions, including hydroxylations and methylations, modify the phenyl ring. A key intermediate in this pathway is coniferyl alcohol, a monolignol that serves as a precursor for various phenylpropenes. ymdb.ca The synthesis of the allylphenol eugenol (B1671780), an isomer of this compound, involves the reduction of the carboxylic acid group of cinnamic acid derivatives to yield monolignols, which are then converted into phenylpropenes. ymdb.ca It is through this established sequence, involving precursors like coniferyl alcohol, that the C6-C3 carbon skeleton of this compound is synthesized in nature.

Table 1: Key Stages in the Phenylpropanoid Biosynthesis Pathway for Allylphenols

| Step | Precursor | Key Enzyme(s) | Product |

|---|---|---|---|

| 1 | L-Phenylalanine | Phenylalanine ammonia lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA | Various (e.g., CCR, CAD) | Monolignols (e.g., Coniferyl alcohol) |

| 5 | Coniferyl alcohol | Eugenol synthase (EGS) or similar | Allylphenols (e.g., Eugenol) |

Mammalian Metabolism and Metabolite Identification

In mammals, ingested this compound is expected to undergo extensive biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. These reactions aim to increase the compound's water solubility to facilitate its excretion.

A primary metabolic route for methoxylated aromatic compounds in mammals is O-demethylation. researchgate.net This reaction involves the removal of the methyl group from the methoxy (B1213986) ether, converting it into a hydroxyl group. For this compound, this process would yield an allyl-substituted catechol (a benzene (B151609) ring with two adjacent hydroxyl groups). This demethylation is typically catalyzed by CYP enzyme families, such as CYP1 and CYP3A. researchgate.net The resulting catechol derivative is more polar and can be further conjugated with glucuronic acid or sulfate for elimination from the body.

Beyond simple demethylation, the metabolism of phenolic compounds can lead to the formation of highly reactive electrophilic intermediates. Studies on the isomer eugenol (4-allyl-2-methoxyphenol) have shown that it can be oxidized by cytochrome P450 enzymes to form a reactive quinone methide. nih.gov This bioactivation occurs through the oxidation of the phenolic hydroxyl group.

For this compound, a similar two-electron oxidation would produce a highly reactive ortho-quinone methide intermediate. tandfonline.com These intermediates are characterized by a cyclohexadiene core with a carbonyl group and an exocyclic methylene unit. tandfonline.com Quinone methides are potent electrophiles that can readily react with cellular nucleophiles like glutathione (B108866) or macromolecules, representing a significant pathway in the bioactivation and potential toxicity of phenolic compounds. nih.gov The formation of such intermediates is a critical aspect of the compound's metabolic profile.

Microbial Biotransformation of this compound (e.g., in Xanthomonas perforans)

Microorganisms possess diverse enzymatic capabilities that can transform aromatic compounds. Bacteria such as Pseudomonas, Corynebacterium, and Bacillus have been shown to degrade the isomer eugenol, providing a model for the microbial biotransformation of this compound. researchgate.netresearchgate.net The established degradation pathway involves the oxidation of the allyl side chain. researchgate.net

The typical microbial degradation sequence for the related compound eugenol proceeds as follows:

Hydroxylation : The process is initiated by a hydroxylation reaction on the allyl side chain, converting eugenol into coniferyl alcohol. nih.gov

Oxidation : Coniferyl alcohol is then oxidized to coniferyl aldehyde, which is further oxidized to ferulic acid. nih.govnii.ac.jp

Side-Chain Cleavage : Ferulic acid is subsequently converted to vanillin through a process analogous to beta-oxidation. researchgate.net

Ring Metabolism : Vanillin is oxidized to vanillic acid, then demethylated to protocatechuic acid. researchgate.net

Ring Fission : Finally, the aromatic ring of protocatechuic acid is cleaved via "ortho" fission, leading to intermediates like β-ketoadipate that can enter central metabolism. researchgate.net

While this degradation pathway is established for bacteria like Pseudomonas, studies on Xanthomonas perforans, a plant pathogen, have focused more on the compound's effects on the bacterium rather than its transformation. Treatment of X. perforans with eugenol leads to significant metabolic disruption, including the downregulation of the glutathione metabolism pathway. nih.govtandfonline.com This indicates a direct interaction with bacterial metabolic processes, although it does not detail a specific biotransformation pathway by this particular species.

Table 2: Microbial Biotransformation Products from Eugenol (Model for this compound)

| Compound | Precursor | Type of Reaction |

|---|---|---|

| Coniferyl alcohol | Eugenol | Side-chain hydroxylation |

| Coniferyl aldehyde | Coniferyl alcohol | Oxidation |

| Ferulic acid | Coniferyl aldehyde | Oxidation |

| Vanillin | Ferulic acid | Side-chain cleavage |

| Vanillic acid | Vanillin | Oxidation |

| Protocatechuic acid | Vanillic acid | Demethylation |

Preclinical and in Vivo Pharmacological Investigations of 2 Allyl 4 Methoxyphenol

In Vivo Models for Anti-inflammatory Assessment (e.g., Mouse Ear Edema Model)

The anti-inflammatory properties of 2-Allyl-4-methoxyphenol, commonly known as eugenol (B1671780), have been substantiated through various in vivo models, most notably the mouse ear edema model. This model is a standard method for evaluating the topical anti-inflammatory activity of compounds. In these studies, inflammation is typically induced by applying a chemical irritant, such as croton oil or dinitrofluorobenzene (DNFB), to the surface of a mouse's ear, leading to a measurable increase in ear thickness due to fluid accumulation and inflammatory cell infiltration.

In one such investigation, the anti-inflammatory effects of eugenol were assessed in a DNFB-induced mouse ear edema model. The study demonstrated that eugenol exhibited significant anti-inflammatory activity. Notably, 48 hours after the inflammatory challenge, the application of a related compound, acetyleugenol, resulted in a more pronounced reduction in ear swelling compared to eugenol itself, highlighting the potential for structural modifications to enhance anti-inflammatory efficacy.

Another study utilized the croton oil-induced ear edema model in mice to determine the anti-inflammatory effects of phenolic dental medicaments, including eugenol. The results from this assay further confirmed the compound's ability to inhibit edema, a key marker of acute inflammation. These findings from established in vivo models provide compelling evidence for the anti-inflammatory potential of this compound.

In Vivo Models for Antinociceptive Assessment (e.g., Formalin Test in Rats)

The antinociceptive, or pain-relieving, effects of this compound have been extensively evaluated using the formalin test in rats, a widely accepted model for assessing analgesic activity. fda.gov The formalin test is particularly useful as it encompasses two distinct phases of nociception: an early, acute neurogenic phase, followed by a later, inflammatory phase. This allows for a more detailed characterization of a compound's mechanism of action.

In a study utilizing this model, Wistar rats were administered this compound, and the subsequent response to a subcutaneous injection of formalin into the paw was observed. fda.gov The results indicated that this compound significantly diminished nociceptive behavior in both phases of the test. Specifically, it reduced paw flinching and licking, which are characteristic pain-related behaviors in this model. fda.gov The compound demonstrated a 44.4% reduction in nociceptive behavior during the first phase and a 48% reduction in the second phase. fda.govnih.gov

These findings suggest that this compound possesses moderate activity against acute pain and a more substantial activity against pain of an inflammatory nature. nih.gov The effects were comparable to those of the non-steroidal anti-inflammatory drug (NSAID) diclofenac in the same study. fda.govnih.gov Another investigation explored the co-administration of this compound with diclofenac, revealing a supra-additive antinociceptive effect, suggesting a synergistic interaction between the two compounds. aip.org

| Phase of Formalin Test | Parameter Measured | Observed Effect of this compound | Reference |

|---|---|---|---|

| Phase 1 (Acute Neurogenic Pain) | Nociceptive Behavior (Flinching/Licking) | 44.4% reduction | fda.govnih.gov |

| Phase 2 (Inflammatory Pain) | Nociceptive Behavior (Flinching/Licking) | 48% reduction | fda.govnih.gov |

| Co-administration with Diclofenac | Antinociceptive Effect | Supra-additive effect | aip.org |

Studies on Cancer Models (e.g., B16 Xenograft Studies for Melanoma)

The anticancer potential of this compound has been investigated in vivo, notably using a B16 xenograft model for melanoma. nih.gov This model involves the subcutaneous implantation of B16 melanoma cells into mice, which then develop tumors, allowing for the evaluation of potential therapeutic agents. xenograft.netaltogenlabs.comnih.gov

A key study demonstrated that treatment with this compound resulted in a significant delay in tumor growth in the B16 xenograft model. nih.gov The research reported an almost 40% decrease in tumor size and a 19% increase in the median time to the study's endpoint for the treated group compared to the control group. nih.gov A particularly significant finding was that while 50% of the animals in the control group succumbed to metastatic growth, none of the animals in the this compound treatment group showed any signs of invasion or metastasis. nih.gov The compound was also well-tolerated by the animals, as indicated by stable body weights throughout the study. nih.gov

Mechanistically, the study suggested that the antiproliferative action of this compound is linked to the deregulation of the E2F family of transcription factors, specifically the inhibition of E2F1 transcriptional activity. nih.gov This inhibition leads to cell cycle arrest in the S phase and the induction of apoptosis in melanoma cells. nih.gov These in vivo findings underscore the potential of this compound as a therapeutic agent for melanoma. nih.gov

Investigations in Metabolic Disorders (e.g., Alloxan-Induced Diabetic Rat Models)

The therapeutic potential of this compound in metabolic disorders has been explored using alloxan-induced diabetic rat models. aip.orgaip.orgresearchgate.net Alloxan is a chemical that selectively destroys the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. creative-biolabs.commdpi.comnih.govresearchgate.net

Studies have shown that oral administration of this compound can significantly improve glycemic control in alloxan-induced diabetic rats. aip.orgaip.orgresearchgate.net In one investigation, diabetic rats treated with the compound showed a marked reduction in fasting blood glucose levels over a 15-day treatment period. aip.orgaip.orgresearchgate.net For instance, a high-dose group exhibited a decrease in fasting blood glucose from 319 mg/dL to 97 mg/dL. aip.org Another study in diabetic mice demonstrated a 38% decrease in blood glucose levels with eugenol treatment. nih.gov

Histological examinations of the pancreas in these studies revealed that this compound treatment can lead to the morphological improvement of the islets of Langerhans. aip.orgaip.orgresearchgate.net In diabetic control rats, the pancreatic islets often show signs of damage and necrosis. However, in rats treated with an effective dose of this compound, the pancreatic cells showed signs of repair and improvement, appearing similar to those of the normal control group. aip.orgnih.gov This suggests that the compound may help in the regeneration or protection of pancreatic beta cells, thereby contributing to improved insulin secretion and better glycemic control. aip.orgnih.gov

| Parameter | Model | Key Findings | Reference |

|---|---|---|---|

| Glycemic Control | Alloxan-Induced Diabetic Rats | Significant reduction in fasting blood glucose levels. | aip.orgaip.orgresearchgate.net |

| Pancreatic Histology | Alloxan-Induced Diabetic Rats | Improvement in the morphology of the islets of Langerhans; evidence of pancreatic cell repair. | aip.orgaip.orgresearchgate.netnih.gov |

| Blood Glucose Reduction | STZ-Induced Diabetic Mice | 38% decrease in blood glucose levels. | nih.gov |

Ecotoxicological In Vivo Studies (e.g., Caenorhabditis elegans Models for Toxicity Assessment)

The nematode Caenorhabditis elegans is a widely used in vivo model for ecotoxicological assessment due to its short life cycle, genetic tractability, and conserved biological pathways with higher organisms. nih.govnih.govresearchgate.netmdpi.com Several studies have utilized C. elegans to evaluate the toxicity of this compound. fda.govnih.gov

In one study, the toxicological properties of silica particles functionalized with this compound were assessed. nih.gov The findings indicated that while acute exposure to these particles did not affect the survival or locomotion of the nematodes, it did impair their reproduction. nih.gov Long-term exposure led to a significant inhibition of both growth and reproduction, with the eugenol-functionalized particles showing the most potent effects. nih.gov